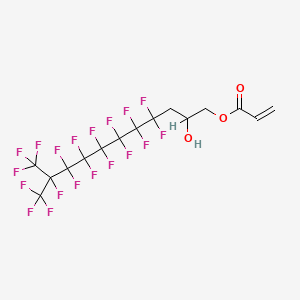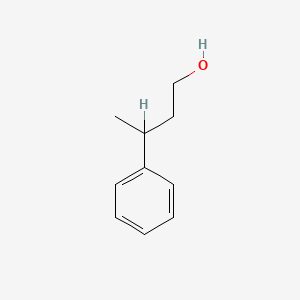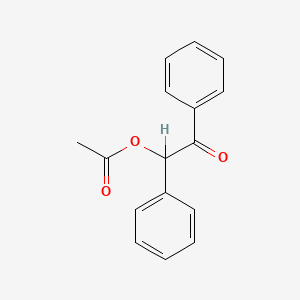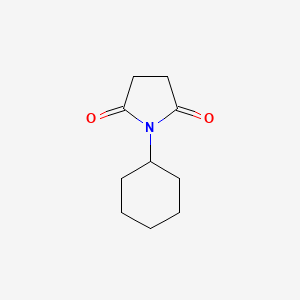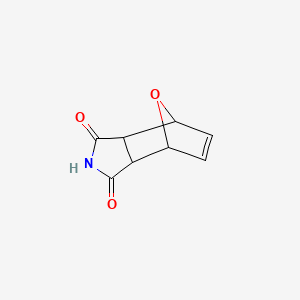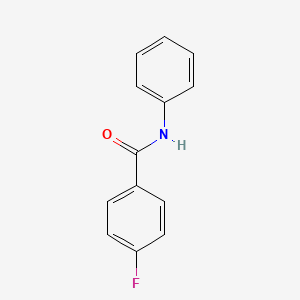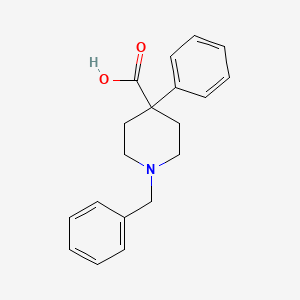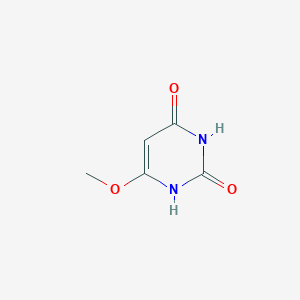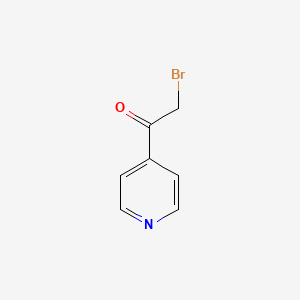
2-ブロモ-1-(ピリジン-4-イル)エタノン
概要
説明
“2-Bromo-1-(pyridin-4-yl)ethanone” is an important raw material and is used as a pharmaceutical intermediate . It has a molecular formula of C7H6BrNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(pyridin-4-yl)ethanone” consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and a pyridine ring . The molecular weight is 200.033 Da .Physical And Chemical Properties Analysis
“2-Bromo-1-(pyridin-4-yl)ethanone” has a density of 1.6±0.1 g/cm3 and a boiling point of 268.3±15.0 °C at 760 mmHg . The exact melting point is not available .科学的研究の応用
2-ブロモ-1-(ピリジン-4-イル)エタノンの用途に関する包括的な分析
複素環式化合物の合成: 2-ブロモ-1-(ピリジン-4-イル)エタノンは、特にピリジンやキノリンなどの様々な複素環式化合物の合成における汎用性の高い中間体です . これらの構造は、その生物活性のために多くの医薬品において基礎となっています。
触媒合成: この化合物は、化学反応に使用される触媒の開発において重要な役割を果たします。 その電子を与える能力は、多くの触媒プロセスの中心となる酸化還元反応を促進するために利用できます .
高分子合成: 高分子化学の分野において、2-ブロモ-1-(ピリジン-4-イル)エタノンは新規高分子の創製に貢献しています。 これは、特定の特性を持つ高分子を設計するための構成ブロックとして機能することができます .
染料および顔料の製造: 2-ブロモ-1-(ピリジン-4-イル)エタノン中のブロモアセチルピリジン部分は、染料や顔料の合成に役立ちます。 これらの化合物は、繊維や印刷など、様々な産業において不可欠です .
医薬品化学: 電子ドナーとして、2-ブロモ-1-(ピリジン-4-イル)エタノンは、潜在的な治療用途を持つ化合物の合成に関与しています。 これは、抗マイコバクテリア薬や解糖阻害剤の開発に使用されてきました .
タンパク質相互作用研究: 2-ブロモ-1-(ピリジン-4-イル)エタノンは、特定のタンパク質に結合し、その活性を影響を与える可能性があることを示唆する証拠があります。 これは、タンパク質機能の生化学研究のための貴重なツールとなります .
有機合成方法論: この化合物は、医薬品開発において重要なN-(ピリジン-2-イル)アミドおよびイミダゾ[1,2-a]ピリジンを生成するための化学多様性合成法で使用されます .
医薬品中間体: 2-ブロモ-1-(ピリジン-4-イル)エタノンは、医薬品中間体のための重要な原料として役立ちます。 その反応性により、医薬品合成に必要な複雑な分子を創り出すことができます .
将来の方向性
作用機序
Target of Action
Similar compounds such as imidazole and thiazole derivatives have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The bromine atom can form electrophilic species that can react with nucleophilic sites on target molecules, while the pyridinyl group can participate in π-π stacking interactions and hydrogen bonding .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight (200033 g/mol) and LogP value (076) suggest that it may have good bioavailability . The compound’s solubility in water and other polar solvents could also influence its absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound could potentially exhibit antimicrobial, anti-inflammatory, antitumor, and other bioactivities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-1-(pyridin-4-yl)ethanone. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity and efficacy could also be influenced by the pH and the presence of other substances in its environment .
特性
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCUKZZHZYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328148 | |
| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6221-13-2 | |
| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


